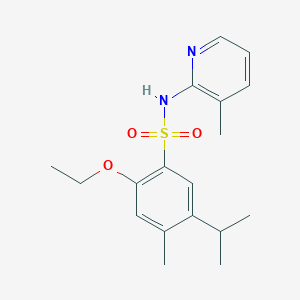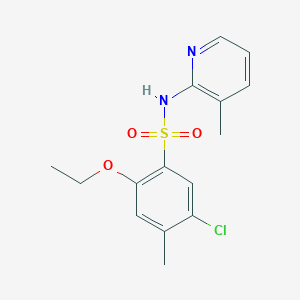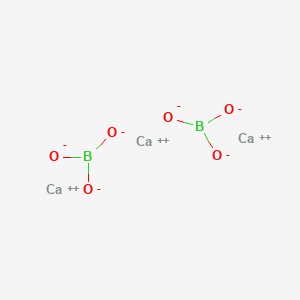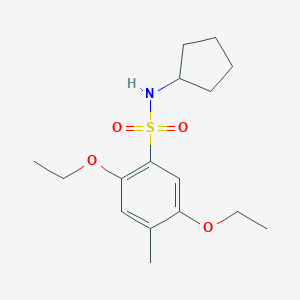![molecular formula C9H15Cl2N3O2 B224734 3-[(1s,2s)-2-Chlorocyclohexyl]-1-(2-chloroethyl)-1-nitrosourea CAS No. 13909-12-1](/img/structure/B224734.png)
3-[(1s,2s)-2-Chlorocyclohexyl]-1-(2-chloroethyl)-1-nitrosourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(1s,2s)-2-Chlorocyclohexyl]-1-(2-chloroethyl)-1-nitrosourea is a chemical compound with the molecular formula C9H15Cl2N3O2. It is known for its applications in cancer research and treatment due to its antineoplastic properties .
Preparation Methods
The synthesis of 3-[(1s,2s)-2-Chlorocyclohexyl]-1-(2-chloroethyl)-1-nitrosourea involves the reaction of 2-chlorocyclohexylamine with 2-chloroethyl isocyanate, followed by nitrosation. The reaction conditions typically include the use of solvents like dichloromethane and catalysts such as triethylamine . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
3-[(1s,2s)-2-Chlorocyclohexyl]-1-(2-chloroethyl)-1-nitrosourea undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Scientific Research Applications
3-[(1s,2s)-2-Chlorocyclohexyl]-1-(2-chloroethyl)-1-nitrosourea is extensively used in scientific research, particularly in the field of oncology. It has been studied for its effectiveness against various types of cancer, including leukemia and brain tumors . Its ability to cross the blood-brain barrier makes it a valuable compound for treating brain cancers. Additionally, it is used in biochemical research to study the mechanisms of DNA alkylation and repair .
Mechanism of Action
The compound exerts its effects primarily through alkylation of DNA, leading to the formation of cross-links and subsequent inhibition of DNA replication and transcription. This results in cell cycle arrest and apoptosis of cancer cells . The molecular targets include DNA and various proteins involved in the cell cycle, such as cyclins and cyclin-dependent kinases .
Comparison with Similar Compounds
3-[(1s,2s)-2-Chlorocyclohexyl]-1-(2-chloroethyl)-1-nitrosourea is similar to other nitrosoureas like 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU) and 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU). it is unique due to its specific structural configuration, which enhances its lipid solubility and ability to cross the blood-brain barrier . This makes it particularly effective for treating brain tumors compared to other nitrosoureas .
Properties
CAS No. |
13909-12-1 |
|---|---|
Molecular Formula |
C9H15Cl2N3O2 |
Molecular Weight |
268.14 g/mol |
IUPAC Name |
3-(2-chlorocyclohexyl)-1-(2-chloroethyl)-1-nitrosourea |
InChI |
InChI=1S/C9H15Cl2N3O2/c10-5-6-14(13-16)9(15)12-8-4-2-1-3-7(8)11/h7-8H,1-6H2,(H,12,15) |
InChI Key |
AVQDABCAQFMRFT-UHFFFAOYSA-N |
SMILES |
C1CCC(C(C1)NC(=O)N(CCCl)N=O)Cl |
Isomeric SMILES |
C1CC[C@@H]([C@H](C1)NC(=O)N(CCCl)N=O)Cl |
Canonical SMILES |
C1CCC(C(C1)NC(=O)N(CCCl)N=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![3-[(1Z,4Z,10Z,14Z)-18-(2-carboxyethyl)-7,12-diethyl-3,8,13,17-tetramethylporphyrin-21,22,23,24-tetraid-2-yl]propanoic acid;zinc](/img/structure/B224689.png)

![N-[2-(1-adamantyloxy)ethyl]-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B224699.png)




